Lipophilicity Differentiation: LogP Comparison with Unsubstituted 2-Aminophenol
2-Amino-3-ethyl-phenol exhibits a calculated LogP (octanol-water partition coefficient) of 2.118, a value that is significantly higher than that of the unsubstituted parent 2-aminophenol (LogP = 0.62–0.97) . This difference reflects the pronounced impact of the ethyl substituent on increasing the compound's overall hydrophobicity.
| Evidence Dimension | Octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | 2.118 (ChemSrc) / 1.799 (Fluorochem) |
| Comparator Or Baseline | 2-Aminophenol: 0.62 (CookeChem) / 0.84–0.97 (ChemAxon, ChemTradeHub) |
| Quantified Difference | Increase of 1.50–1.58 log units (ChemSrc vs. CookeChem) |
| Conditions | Calculated/predicted values at 25°C; actual LogP may vary with measurement method. |
Why This Matters
Higher LogP enhances solubility in non-polar media and membrane permeability, making 2-amino-3-ethyl-phenol more suitable than 2-aminophenol for reactions in organic solvents or for generating more lipophilic derivatives in medicinal chemistry.
